molecular formula C15H18N2O6 B1612889 2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate CAS No. 724721-93-1

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate

Cat. No. B1612889
M. Wt: 322.31 g/mol
InChI Key: GXJQSYICCJSBFJ-UHFFFAOYSA-N
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Description

Compounds similar to “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are often used as linkers in bioconjugation applications . They typically contain an NHS ester and a maleimide . The NHS group can be easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker used to label reduced cysteines in proteins .


Synthesis Analysis

While specific synthesis methods for “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are not available, similar compounds have been synthesized using optimized coupling reactions .


Molecular Structure Analysis

The molecular structure of such compounds typically includes an NHS ester and a maleimide . These functional groups allow the compound to react with amine-containing molecules and reduced cysteines in proteins, respectively .


Chemical Reactions Analysis

As mentioned earlier, the NHS group in these compounds can react with amine-containing molecules, and the maleimide group can react with reduced cysteines in proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, “2,5-dioxopyrrolidin-1-yl 1- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate” has a molecular weight of 513.5 .

Scientific Research Applications

Electropolymerization and Sensor Development

Compounds with dioxopyrrolidin and pyrrolidinyl motifs have been explored for their electropolymerization capabilities and sensor development. For example, the synthesis and electropolymerization of new monomers bearing ethylenedioxy-substituted terthiophene and quinoxaline moieties have been investigated, highlighting their potential in creating fluorescent polymers for ion sensing, particularly for metal cations like Fe3+ ions due to their specific interaction and fluorescence quenching properties (Carbas et al., 2012).

Selective Extraction and Separation Processes

Derivatives similar to "2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate" have been used in selective extraction processes. For instance, studies on 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines have demonstrated their efficiency in extracting Am(III) over Eu(III) from acidic solutions, showing potential applications in selective metal separation and nuclear waste management (Kolarik et al., 1999).

Synthesis of Complex Heterocycles

The chemical architecture of "2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate" suggests its potential utility in the synthesis of complex heterocyclic compounds. Research in this area focuses on generating novel compounds with potential therapeutic properties. For example, the synthesis of spiro[pyrrolidine-3, 3´-oxindole] compounds has shown significant anti-breast cancer activity, demonstrating the role of complex heterocycles in drug discovery and development (Hati et al., 2016).

Biomimetic Electron Transfer

Compounds containing pyrrolidinyl groups have been utilized in biomimetic studies, particularly in mimicking electron transfer processes similar to those in natural photosynthetic systems. A study on perylene-based analogues of chlorophyll a, incorporating pyrrolidinyl groups, highlights their potential in designing artificial photosynthetic systems, emphasizing their redox properties and the ability to act as electron donors or acceptors (Lukas et al., 2002).

Future Directions

Research into similar compounds has shown promise in the development of new anticonvulsants . Further structural optimization of these compounds could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQSYICCJSBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616574
Record name 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate

CAS RN

724721-93-1
Record name 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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